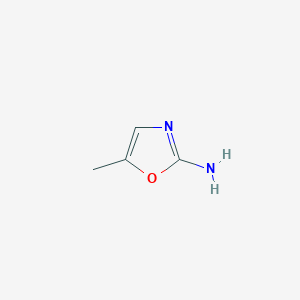

5-Methyloxazol-2-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYFCNDEROYKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500347 | |

| Record name | 5-Methyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-04-8 | |

| Record name | 5-Methyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyloxazol 2 Amine and Its Derivatives

Classical Synthetic Routes

Classical approaches remain foundational for the synthesis of oxazole (B20620) rings, offering versatile and often high-yielding pathways to the desired compounds and their precursors.

Cyclization reactions are a cornerstone in the formation of heterocyclic systems like oxazoles. These methods involve the intramolecular formation of the ring structure from a suitably functionalized acyclic precursor.

The use of ferric chloride (FeCl₃) as a mediator or catalyst for cyclization is an effective method for synthesizing 5-methyl-oxazol-2-yl scaffolds. nih.gov This process typically involves a two-step sequence. First, a carboxylic acid is converted to its more reactive acyl chloride derivative. This intermediate is then reacted with prop-2-yn-1-amine (propargylamine) to form an alkynyl amide. In the final step, ferric chloride promotes the oxidative cyclization of the alkynyl amide to yield the 5-methyloxazol-2-yl ring system. nih.gov Research has shown that using a significant excess of FeCl₃ can serve as both a reagent for deprotection steps and a catalyst for the cyclization itself. acs.org

This method has been successfully applied in the synthesis of various N-substituted 4-(5-methyloxazol-2-yl)-2-nitroaniline derivatives. nih.gov The process begins with commercially available starting materials, which undergo substitution and activation before the key cyclization step.

Table 1: Example of Ferric Chloride-Mediated Synthesis of a 5-Methyloxazol-2-yl Derivative nih.gov

| Starting Material (Acyl Chloride) | Intermediate | Final Product | Yield |

|---|

A notable pathway to oxazole derivatives involves the ring-opening of a heterocyclic precursor followed by a subsequent cyclization. A specific example is the reaction of isatoic anhydride (B1165640) with an amine. Isatoic anhydride reacts with amines to open the ring, forming an intermediate amide. wikipedia.orgrsc.org

In a documented synthesis, the ring opening of isatoic anhydride using prop-2-ynylamine produces a corresponding amide intermediate. This intermediate is then cyclized under basic conditions to furnish the 2-(2-aminophenyl)-5-methyloxazole, a derivative of the target compound. researchgate.net This strategy leverages the reactivity of isatoic anhydride to introduce the necessary functionalities for the final oxazole ring formation.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are pivotal in synthesizing oxazolone (B7731731) precursors. These oxazolones, also known as azlactones, are highly versatile intermediates for the synthesis of amino acids and other heterocyclic compounds. researchgate.net

The Erlenmeyer–Plöchl azlactone synthesis, first described in the late 19th century, is a classic condensation reaction for preparing oxazolones. biointerfaceresearch.comwikipedia.org The reaction typically involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoyl glycine), with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate (B1210297). wikipedia.orgresearchgate.net The acetic anhydride acts as both a solvent and a dehydrating agent, facilitating the initial cyclization of the N-acylglycine to form an oxazolone intermediate. This intermediate then undergoes a Perkin-type condensation with the aldehyde to generate a 4-alkylidene-5(4H)-oxazolone, also known as an Erlenmeyer azlactone. biointerfaceresearch.com

These azlactones are valuable precursors. For instance, subsequent reduction and hydrolysis of the azlactone can yield amino acids like phenylalanine. wikipedia.org While not a direct route to 5-methyloxazol-2-amine, the Erlenmeyer condensation provides a fundamental method for constructing the core oxazolone ring, which can be further modified. Various catalysts and conditions have been explored to optimize this reaction. sphinxsai.com

Table 2: Selected Conditions for Erlenmeyer Condensation biointerfaceresearch.comsphinxsai.com

| Reactants | Catalyst/Reagent | Product Type |

|---|---|---|

| Benzaldehyde and N-acetyl glycine (B1666218) | Acetic anhydride, Sodium acetate | Erlenmeyer azlactone |

| Aromatic aldehyde and Carboxylic acid | Acetic anhydride, Potassium phosphate (B84403) (K₃PO₄) | Oxazolone |

A more general approach to forming the oxazolone ring is the direct cyclodehydration of N-protected amino acids. researchgate.net In this process, the carboxylic acid group of an N-acyl amino acid is activated, which facilitates an intramolecular nucleophilic attack by the amide oxygen, leading to ring closure and the formation of an azlactone. researchgate.netscielo.br This reaction is fundamental in peptide chemistry, where it can sometimes occur as an unwanted side reaction leading to racemization of the amino acid residue. wiley-vch.de

The choice of the N-protecting group is crucial; N-acyl protected amino acids (e.g., N-acetyl or N-benzoyl) readily form stable 2-alkyl or 2-aryl substituted oxazolones. sci-hub.se In contrast, amino acids protected with carbamate (B1207046) groups (like Boc or Cbz) are less prone to cyclize, making this pathway less efficient for producing 2-alkoxy substituted azlactones. scielo.brsci-hub.se Various dehydrating agents and coupling reagents, such as carbodiimides (e.g., EDC), are used to promote this transformation. scielo.br

Table 3: Reagents for Azlactone Formation from N-Protected Amino Acids

| N-Protected Amino Acid Type | Dehydrating Agent / Activator | Observation |

|---|---|---|

| N-acyl amino acids | Acetic anhydride, Carbodiimides (EDC) | Readily forms 2-alkyl/aryl oxazolones. researchgate.netscielo.br |

| N-carbamate protected amino acids | Carbodiimides (EDC) | Azlactone formation is less favored. sci-hub.se |

Erlenmeyer Condensation (e.g., acetyl glycine with aldehydes for oxazolones which can be precursors).

Multicomponent Reactions (MCRs) for Oxazole Scaffolds

The synthesis of 2-aminooxazoles, in particular, has been achieved through MCRs. One notable method involves the multicomponent condensation of allomaltol derivatives with α-ketoaldehydes and cyanamide. researchgate.net This process efficiently constructs the substituted 2-aminooxazole core. researchgate.net The Groebke-Blackburn-Bienaymé reaction, a three-component reaction using aldehydes, isocyanides, and α-aminoazines, is another powerful MCR for creating fused nitrogen-containing heterocycles and demonstrates the versatility of this synthetic platform. tcichemicals.commdpi.com These reactions are part of a broader class of named MCRs, such as the Strecker, Hantzsch, and Biginelli reactions, which are foundational in the synthesis of diverse heterocyclic structures. organic-chemistry.orgtcichemicals.comnih.gov

Advanced Synthetic Approaches

Modern organic synthesis has moved towards more sophisticated and efficient methods, including catalytic processes and green chemistry techniques, to improve reaction conditions and yields.

Gold catalysis has emerged as a powerful tool for synthesizing oxazoles under mild conditions. Specifically, 2,5-disubstituted oxazoles can be synthesized from N-propargylcarboxamides using gold(III) chloride (AuCl₃) as a homogeneous catalyst. acs.orgbsb-muenchen.de This reaction proceeds through a 5-exo-dig cyclization mechanism. informahealthcare.com During the reaction, a 5-methylene-4,5-dihydrooxazole intermediate can be observed and isolated, providing insight into the reaction pathway. acs.orgbsb-muenchen.de This catalytic method is significant as it offers a direct route to these valuable oxazole structures under gentle reaction conditions. acs.org Theoretical studies using DFT calculations have further elucidated the mechanism, highlighting the role of an oxazoline-AuCl₃ adduct in the catalytic cycle. researchgate.netresearchgate.net

| Starting Material | Catalyst | Key Features | Reference |

|---|---|---|---|

| N-propargylcarboxamides | AuCl₃ | Mild reaction conditions; proceeds via a 5-methylene-4,5-dihydrooxazole intermediate. | acs.orgbsb-muenchen.de |

| Terminal Alkynes and Nitriles | Ph₃PAuNTf₂ | [2+2+1] annulation using an oxidant (8-methylquinoline N-oxide). | informahealthcare.comorganic-chemistry.org |

Microwave-assisted organic synthesis represents a significant advancement in green chemistry, offering benefits such as dramatically accelerated reaction times, improved product yields, and the potential for solvent-free conditions. ijpsonline.comresearchgate.net This technology has been successfully applied to the synthesis of oxazole and oxazoline (B21484) derivatives.

A prominent example is the two-component [3+2] cycloaddition reaction between substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). researchgate.netnih.govacs.org Under microwave irradiation in the presence of a base like potassium phosphate, this reaction efficiently yields 5-substituted oxazoles. nih.govacs.org Researchers have optimized conditions, finding that specific microwave power and temperature settings can lead to high yields in a matter of minutes. nih.govacs.org This method's advantages include its simple procedure, the use of readily available starting materials, and high efficiency, making it a sustainable route for preparing oxazole derivatives. acs.org

| Reactants | Catalyst/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl aldehyde, TosMIC | Potassium Phosphate (K₃PO₄) | Isopropanol, 65°C, 350W, 8 min | 5-substituted oxazoles | up to 96% | nih.govacs.org |

| p-substituted 2-bromoacetophenone, Urea (B33335) | - | DMF | 2-amino-4-(p-substituted phenyl)-oxazole | Good | ijpsonline.com |

Chiral oxazolines are crucial intermediates in organic synthesis, often used as ligands in asymmetric catalysis or as building blocks for complex, biologically active molecules. acs.orgchemrxiv.org Consequently, developing stereoselective methods for their synthesis is of high importance.

One effective one-pot method for the stereoselective synthesis of oxazolines involves the reaction of alkenes with N-bromosuccinimide (NBS), a nitrile, and water, catalyzed by a Lewis acid such as copper(II) triflate (Cu(OTf)₂) or zinc(II) triflate (Zn(OTf)₂). acs.org This process efficiently generates oxazolines with good control over stereochemistry. acs.org Another advanced approach is the enantioselective oxidative cyclization of N-allyl carboxamides. This reaction, utilizing a chiral triazole-substituted iodoarene catalyst, produces highly enantioenriched oxazolines with excellent yields and enantioselectivities (up to 98% ee). chemrxiv.org This method is versatile, tolerating various substrates and allowing for the construction of quaternary stereocenters. chemrxiv.org

| Method | Starting Materials | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| One-pot Haloamidation/Cyclization | Alkenes, NBS, Nitrile, H₂O | Cu(OTf)₂ or Zn(OTf)₂ | Good yields and stereoselectivity. | acs.org |

| Enantioselective Oxidative Cyclization | N-allyl carboxamides | Chiral iodoarene | High yields (up to 94%) and high enantioselectivity (up to 98% ee). | chemrxiv.org |

Green Chemistry Approaches (e.g., microwave irradiation for synthesis of related heterocyclic compounds).

Derivatization Strategies of the this compound Scaffold

The functional groups on the this compound core, particularly the amino group, provide opportunities for further chemical modification to create a library of related compounds.

The amino group at the 2-position of the oxazole ring is a primary amine, making it a reactive handle for derivatization. cymitquimica.com A common and straightforward modification is the formation of Schiff bases. A Schiff base, or azomethine, is a compound containing a carbon-nitrogen double bond (imine) and is typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netwikipedia.orgijfmr.com

The reaction is generally reversible and can be driven to completion by removing the water formed as a byproduct. ijfmr.com This transformation allows for the introduction of a wide variety of substituents onto the this compound scaffold, depending on the carbonyl compound used in the reaction. Schiff bases are versatile ligands in coordination chemistry and are often investigated for their own biological activities. researchgate.netwikipedia.org

Substitution on the Oxazole Ring

The oxazole ring in 2-aminooxazole derivatives can undergo substitution reactions, although the exocyclic amine group often influences the reactivity. The primary amine group can participate in various reactions, including protonation, acylation, and alkylation, while the oxazole ring itself contributes aromatic character and stability to the molecule. wikipedia.org Electrophilic substitution is a key reaction type for the oxazole ring. wikipedia.org

One notable reaction is the electrophilic attack by aldehydes at the C4 position of the oxazole ring. For instance, 4-methyloxazol-2-amine has been shown to react with aldehydes, such as ethanal, in refluxing toluene (B28343) to yield 5-(1-hydroxyalkyl)-4-methyloxazol-2-amines. thieme-connect.de This demonstrates the nucleophilic character of the C4 position, enabling the introduction of various substituents.

Another powerful strategy for functionalizing the oxazole ring is through metallation followed by quenching with an electrophile. Lithiation reactions, for example, allow for the regioselective introduction of substituents, paving the way for the synthesis of diverse disubstituted oxazoles. Furthermore, substitution reactions can occur at other positions on the oxazole ring, depending on the specific derivative and reaction conditions. In certain 5-methyloxazole-4-carboxylate compounds, the 2-position can be substituted by reacting with various amines to yield 2-tertiaryamino derivatives. jst.go.jp

Formation of Fused Heterocyclic Systems (e.g., triazinones, pyrazolines, pyrimidines)

The 2-aminooxazole moiety is a valuable precursor for the synthesis of fused bicyclic heterocycles, particularly oxazolo[5,4-d]pyrimidines, which are considered 9-oxa-purine analogs. beilstein-journals.orgnih.gov The general approach involves the elaboration of a 5-aminooxazole derivative that already contains a suitable functional group at the 4-position, such as a cyano or alkoxycarbonyl group. beilstein-journals.orgnih.gov

Pyrimidines: The synthesis of oxazolo[5,4-d]pyrimidines often starts from a 5-aminooxazole-4-carboxamide (B1371615) or a related precursor. For example, the reaction of 5-aminooxazole-4-carbonitrile (B1331464) with triethyl orthoformate yields an ethoxymethyleneamino derivative. This intermediate can then be cyclized with an appropriate amine to form 7-iminooxazolo[5,4-d]pyrimidine derivatives, which may subsequently rearrange to the more stable 7-amino derivatives under basic conditions. bu.edu.eg A stepwise annulation strategy has also been employed, where 5-amino-2-substituted-oxazole-4-carboxylic acid ethyl esters are converted into thiourea (B124793) derivatives. These thioureas can then be cyclized to form 2-substituted oxazolo[5,4-d]pyrimidines through methylation followed by treatment with ammonia. beilstein-journals.org Similarly, 4-cyano-5-ethoxymethylenamino-2-methyloxazole reacts with methylamine (B109427) to produce 2-methyl-7-methylaminooxazolo[5,4-d]pyrimidine. oup.com

Triazinones: The oxazole framework can also serve as a starting point for constructing fused triazinone systems. While direct synthesis from this compound is less commonly detailed, related oxazolone precursors are frequently used. For instance, 4-arylidene-2-methyloxazol-5-ones condense with thiosemicarbazide (B42300) to yield 6-arylmethyl-3-mercapto-1,2,4-triazin-5-ones. researchgate.net These triazinone intermediates can be further elaborated into more complex fused systems. researchgate.net The reaction of oxazolones with phenylhydrazine (B124118) in acetic acid is another route to yield 1,2,4-triazin-6(5H)-ones. researchgate.net

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Aminooxazole-4-carbonitrile | 1. Triethyl orthoformate 2. Amine (e.g., C6H5O-NH2) | 7-Iminooxazolo[5,4-d]pyrimidine derivative | bu.edu.eg |

| 5-Amino-2-substituted-oxazole-4-carboxylic acid ethyl ester | 1. Benzoylisothiocyanate 2. MeI 3. NH3/MeOH | 2-Substituted-5-aminooxazolo[5,4-d]pyrimidin-7(6H)-one | beilstein-journals.org |

| 4-Cyano-5-ethoxymethylenamino-2-methyloxazole | Methylamine | 2-Methyl-7-methylaminooxazolo[5,4-d]pyrimidine | oup.com |

| 4-Arylidene-2-methyloxazol-5-one | Thiosemicarbazide | 6-Arylmethyl-3-mercapto-1,2,4-triazin-5-one | researchgate.net |

| Oxazol-5(4H)-one derivative | Phenylhydrazine, Acetic Acid | 1,2,4-Triazin-6(5H)-one derivative | researchgate.net |

Isolation and Purification Techniques

The successful synthesis of this compound and its derivatives is critically dependent on effective isolation and purification methods to obtain compounds of high purity.

Recrystallization

Recrystallization is a fundamental and widely used technique for purifying solid 2-aminooxazole derivatives. The choice of solvent is crucial and is determined by the solubility characteristics of the target compound and its impurities. Following synthesis, the crude product is often isolated as a precipitate, which is then dissolved in a suitable hot solvent and allowed to cool, inducing the formation of pure crystals. researchgate.net Common solvents used for the recrystallization of various 2-aminooxazole compounds include ethanol (B145695) researchgate.netresearchgate.net, acetonitrile (B52724) (MeCN) msu.ru, and acetone. clockss.org For instance, 2-amino-5-aryloxazoles have been successfully purified by recrystallization from acetonitrile. msu.ru

Chromatography (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for both monitoring reaction progress and for the purification of this compound derivatives.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions involving 2-aminooxazoles. researchgate.netmdpi.com It provides a quick and simple method to assess the consumption of starting materials and the formation of products. Precoated silica (B1680970) gel plates (e.g., Silica gel 60 F254 or Silufol UV-254) are commonly employed, with visualization typically achieved under UV light at 254 nm. msu.rumdpi.comacs.org

Column and High-Performance Liquid Chromatography (HPLC): For purification, column chromatography is a standard method. Silica gel is the most common stationary phase, with elution carried out using a solvent system tailored to the polarity of the compound, such as mixtures of hexane (B92381) and ethyl acetate (Hex/EtOAc). acs.orgestranky.sk Flash chromatography, a variation that uses pressure to speed up the separation, is also frequently utilized. semanticscholar.org

For more challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. Both normal-phase and reverse-phase HPLC can be used. Reverse-phase HPLC, often with C18 columns, is particularly common for the analysis and purification of polar to moderately nonpolar oxazole derivatives. nih.gov Elution is typically performed with a gradient of water (often buffered) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov HPLC analysis is also used to confirm the purity of the final compounds, providing data such as retention time and peak area percentage. tandfonline.com

| Technique | Stationary Phase | Eluent/Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| TLC | Silica gel 60 F254 | Not specified | Reaction monitoring | mdpi.comacs.org |

| TLC | Silufol UV-254 | Not specified | Reaction monitoring | msu.ru |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate | Purification | acs.orgestranky.sk |

| Flash Chromatography | Silica gel | Hexane/Ethyl Acetate | Purification | semanticscholar.org |

| Reverse-Phase HPLC | Biotage KP-C18 cartridge | Water/Methanol | Purification | semanticscholar.org |

| HPLC | Not specified | Not specified | Purity analysis (retention time, peak area) | tandfonline.com |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like 5-Methyloxazol-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. For oxazole (B20620) derivatives, techniques such as 1H NMR, 13C NMR, Attached Proton Test (APT), and D₂O exchange experiments are commonly employed to confirm their structure. researchgate.netsu.edu.ly

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, signals are expected for the amine (-NH₂), the oxazole ring proton (H-4), and the methyl group (-CH₃).

The chemical shifts (δ) are influenced by the electronic environment of the protons. The lone proton on the oxazole ring (H-4) is expected to appear as a singlet. The methyl group protons, also a singlet, would typically resonate in the upfield region. The amine protons would likely appear as a broad singlet, a characteristic feature of exchangeable protons. For instance, in related oxazole structures, the methyl group protons on the ring appear around δ 2.2-2.4 ppm, and the ring proton signal appears further downfield. semanticscholar.orgbiorxiv.org

Table 1: Predicted ¹H NMR Data for this compound (Note: Data are predicted based on typical chemical shifts for similar structural motifs.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 4.5 - 5.5 | broad singlet |

| H-4 (ring CH) | 6.5 - 7.0 | singlet |

| -CH₃ | 2.2 - 2.4 | singlet |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies the carbon skeleton of a molecule. For this compound, three distinct signals are expected for the oxazole ring carbons (C-2, C-4, C-5) and one signal for the methyl carbon. The chemical shifts are indicative of the carbon type (e.g., aromatic, aliphatic) and the attached functional groups.

Based on data from similar substituted oxazoles, the C-2 carbon, bonded to two electronegative heteroatoms (N and O) and the amine group, is expected to be the most downfield. The C-5 carbon, attached to the methyl group and oxygen, and the C-4 carbon would appear at intermediate shifts. The methyl carbon signal would be found in the far upfield region. semanticscholar.orgresearchgate.net For example, in various 5-methyloxazole (B9148) derivatives, the C-2, C-5, and C-4 ring carbons resonate around δ 159-162 ppm, 145-153 ppm, and 120-133 ppm, respectively, while the methyl carbon appears around δ 10-12 ppm. semanticscholar.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data are predicted based on typical chemical shifts for similar structural motifs.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-NH₂) | 159 - 163 |

| C-5 (C-CH₃) | 145 - 153 |

| C-4 (CH) | 120 - 133 |

| -CH₃ | 10 - 13 |

APT Spectroscopy

The Attached Proton Test (APT) is a ¹³C NMR experiment used to differentiate carbon signals based on the number of attached protons. In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups produce negative signals, while methyl (CH₃) and methine (CH) groups give positive signals. huji.ac.ilorganicchemistrydata.org

This technique is valuable for the unambiguous assignment of carbon signals in oxazole derivatives. nih.govscielo.br For this compound, an APT experiment would be expected to show:

Positive signals for the CH₃ carbon and the C-4 (CH) carbon.

Negative signals for the C-2 and C-5 quaternary carbons.

This information, combined with the chemical shifts from the standard ¹³C NMR spectrum, provides a robust confirmation of the carbon skeleton.

D₂O Exchange Experiments

D₂O (deuterium oxide) exchange is a simple yet effective ¹H NMR experiment used to identify protons attached to heteroatoms, such as those in -OH, -SH, and -NH₂ groups. When a small amount of D₂O is added to the NMR sample, the labile protons of the amine group in this compound will exchange with deuterium.

This exchange causes the ¹H NMR signal corresponding to the -NH₂ protons to diminish or disappear completely. zenodo.org This observation provides definitive evidence for the presence and location of the amine group, distinguishing it from non-exchangeable C-H protons. This method is frequently mentioned in the characterization of heterocyclic amines and related structures. researchgate.netsu.edu.ly

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of a compound's elemental composition. For this compound (C₄H₆N₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The calculated exact mass for the protonated molecule [M+H]⁺ is a critical piece of data for confirming the identity of the synthesized compound. This technique is standard in the characterization of novel oxazole derivatives, where the experimentally found mass is compared to the calculated value, typically with an error of less than 5 ppm. semanticscholar.orgbiorxiv.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Formula | Species | Calculated Exact Mass (m/z) |

| C₄H₆N₂O | [M+H]⁺ | 99.0553 |

LC-DAD-MS for environmental degradation studies.

Liquid Chromatography with a Diode Array Detector and Mass Spectrometry (LC-DAD-MS) has been utilized to study the environmental fate of compounds structurally related to this compound. For instance, in photodegradation studies of sulfamethoxazole (B1682508), a compound containing a similar 5-methylisoxazolyl group, LC-DAD-MS is a key analytical tool. csic.es This technique allows for the monitoring of the degradation process and the identification of transformation products. csic.es In one study, an isomer of sulfamethoxazole, identified as 4-amino-N-(5-methyloxazol-2-yl)benzenesulfonamide, was detected with a significantly lower retention time compared to the parent compound, highlighting the utility of this method in separating and identifying related substances in environmental samples. csic.es

Infrared (IR) Spectroscopy.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. savemyexams.com For primary amines like this compound, characteristic N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com Primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com Additionally, an N-H bending vibration for primary amines is typically observed between 1580 and 1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration in aliphatic amines is found in the 1020-1250 cm⁻¹ range. orgchemboulder.com The IR spectrum of a molecule provides a unique "fingerprint," and for this compound, specific bands corresponding to the oxazole ring and the methyl group would also be present. savemyexams.comtu.edu.iq The C-H stretching of the methyl group is expected around 2850-3000 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretch (primary amine) | 3300-3500 (typically two bands) |

| Amine (N-H) | Bend (primary amine) | 1580-1650 |

| Alkyl (C-H) | Stretch | 2850-3000 |

| C-N | Stretch | 1020-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. rsc.org Organic molecules containing multiple bonds and lone pairs, such as this compound, exhibit characteristic absorptions in the UV-Vis region. The most common transitions observed are n → π* and π → π*. vscht.cz The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. libretexts.org For compounds with aromatic or heteroaromatic rings, strong absorptions are typically observed. libretexts.org The specific λmax for this compound would be influenced by the oxazole ring and the amino and methyl substituents.

Solvatochromism is the phenomenon where the position of the absorption bands in the UV-Vis spectrum of a compound changes with the polarity of the solvent. taylorandfrancis.com This effect arises from differential solvation of the ground and excited states of the molecule. taylorandfrancis.com A shift to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift or hypsochromic shift) is negative solvatochromism. taylorandfrancis.comresearchgate.net Studies on related heterocyclic compounds have shown that the absorption spectra can be sensitive to the solvent environment. su.edu.ly For instance, research on other molecules has demonstrated how hydrogen bonding between the solute and protic solvents can significantly influence the electronic absorption spectra. researchgate.net Investigating the solvatochromic behavior of this compound would provide insights into the nature of its electronic transitions and its interactions with different solvents. mdpi.com

Electronic Absorption Spectra Analysis.

Elemental Analysis (CHN).

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. measurlabs.com This method is crucial for confirming the elemental composition of a newly synthesized compound and assessing its purity. thermofisher.com The experimentally determined percentages of C, H, and N are compared with the calculated values based on the molecular formula. For this compound, with a molecular formula of C₄H₆N₂O, the theoretical elemental composition can be calculated. nih.gov This analytical technique is widely used in pharmaceutical and chemical research to verify the identity and purity of organic compounds. thermofisher.com

Table 2: Theoretical Elemental Composition of this compound (C₄H₆N₂O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 4 | 48.04 | 48.97 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 6.17 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 28.57 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 16.31 |

| Total | 98.11 | 100.00 |

X-ray Diffraction (XRD) (for related nanocomposites).

X-ray diffraction (XRD) is a powerful technique for characterizing the crystalline structure of materials. mdpi.com While XRD is typically used for solid, crystalline samples, it is also employed to study the structure of nanocomposites. nih.gov In the context of materials science, if this compound or a derivative were incorporated into a polymer or other matrix to form a nanocomposite, XRD could be used to investigate the dispersion and intercalation of the components. mdpi.com For example, XRD patterns of epoxy composites containing graphene oxide have been used to reveal the amorphous nature of the cured epoxy network and the distribution of the nanoadditive. mdpi.com The technique can identify new crystalline phases, changes in crystallinity, and the preferential orientation of crystallites within the composite material. researchgate.netmdpi.com

Computational Chemistry and Modeling of 5 Methyloxazol 2 Amine and Derivatives

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, based on the principles of quantum physics, provide detailed information about molecular orbitals, charge distribution, and reaction energetics.

In the gas phase, free from solvent or matrix effects, the intrinsic properties of a molecule can be accurately determined. QM methods are employed to calculate a variety of these properties for oxazole (B20620) derivatives. For instance, studies on methyloxazoles have determined their rotational barriers through microwave spectroscopy, revealing values of 252 cm⁻¹ for 2-methyloxazole (B1590312) and 478 cm⁻¹ for 5-methyloxazole (B9148). nih.gov Such calculations are crucial for understanding the conformational flexibility of these molecules. nih.gov The extended CRENSO workflow, which combines semiempirical methods with density functional theory, has proven effective for calculating extensive conformer ensembles and their associated properties. researchgate.net

Interactive Table: Gas Phase Properties of Methyloxazole Isomers

| Compound | Rotational Barrier (cm⁻¹) |

|---|---|

| 2-Methyloxazole | 252 |

| 4-Methyloxazole (B41796) | 428 |

QM calculations are instrumental in mapping out the pathways of chemical reactions. They can identify transition states, intermediates, and activation energies, providing a detailed picture of how a reaction proceeds. For example, QM studies have been used to investigate the excited-state intramolecular proton transfer in molecules like 2-(2′-hydroxyphenyl)-4-methyloxazole in various environments, including the gas phase. princeton.edu This helps in understanding the fundamental steps of important chemical transformations.

Gas Phase Property Determination.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. researchgate.net This technique is particularly useful for studying the behavior of molecules in solution or their interaction with biological macromolecules. researchgate.netmdpi.com For instance, MD simulations can elucidate how a molecule like 5-Methyloxazol-2-amine might bind to a protein target, revealing key interactions and conformational changes. mdpi.com Simulations of poly(beta-amino ester) polyplexes, which are used for siRNA delivery, have shown how environmental pH changes affect the protonation state and subsequent condensation of these particles, highlighting the dynamic nature of these systems. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical problems. mdpi.com DFT is used to calculate the electronic structure of molecules, providing insights into their reactivity, spectroscopic properties, and thermodynamic stability. eurjchem.com

A DFT analysis of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, a related oxazole derivative, was performed using the B3LYP method with a 6–311++G(d,p) basis set. irjweb.com This study calculated the optimized molecular geometry, the HOMO-LUMO energy gap, and the molecular electrostatic potential, all of which are crucial for understanding the molecule's reactivity. irjweb.com

Interactive Table: Calculated DFT Properties for an Oxazole Derivative

| Property | Method | Basis Set | Details |

|---|---|---|---|

| Optimized Geometry | DFT (B3LYP) | 6–311++G(d,p) | Provides bond lengths and angles of the most stable conformation. irjweb.com |

| HOMO-LUMO Gap | DFT (B3LYP) | 6–311++G(d,p) | Indicates chemical reactivity and electronic transition energy. irjweb.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

QSAR models can be developed using 2D or 3D descriptors of the molecules. 2D-QSAR models use topological and physicochemical properties, while 3D-QSAR models consider the three-dimensional arrangement of atoms and their interaction fields. neovarsity.org

For various heterocyclic compounds, including derivatives of oxazole, both 2D and 3D-QSAR models have been successfully developed. researchgate.netnih.gov For example, in a study on quinoline (B57606) derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were built, alongside a 2D-QSAR model. nih.gov These models were validated and showed good predictive power, with test set r² values of 0.878 for CoMFA, 0.876 for CoMSIA, and 0.845 for the 2D-QSAR model. nih.gov Such models help in identifying the key structural features required for a specific biological activity. semanticscholar.orgresearchgate.net

Interactive Table: Statistical Results of QSAR Models for Quinoline Derivatives

| Model | r²_test | Predictive Capacity |

|---|---|---|

| CoMFA | 0.878 | Good |

| CoMSIA | 0.876 | Excellent |

Molecular Descriptors in QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. nih.govnih.gov These descriptors can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.gov

In QSAR studies of this compound derivatives and related oxazole-containing compounds, a variety of molecular descriptors have been employed to build predictive models for their biological activities, such as antibacterial, antitubercular, and anticancer effects. researchgate.netajol.info Commonly used descriptors include:

Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include Kier's molecular connectivity indices (e.g., first-order valence molecular connectivity index) and Kier's alpha-modified shape indices (e.g., third-order alpha-modified shape index), which have been used to explain the inhibitory activity of related heterocyclic compounds against matrix metalloproteinases (MMPs). nih.gov

Constitutional descriptors: These reflect the molecular composition of a compound, such as molecular weight and the number of specific atom types or functional groups. nih.govnih.gov

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of a molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These have been used in the computational study of various oxazolone (B7731731) derivatives. rsc.org

Physicochemical properties: Properties like the logarithm of the partition coefficient (log P) and polar surface area (PSA) are often included in QSAR models to account for the lipophilicity and polarity of the molecules, which are crucial for their absorption and distribution in biological systems. dergipark.org.tr

A typical workflow for a QSAR study involves the calculation of a large number of molecular descriptors for a set of compounds with known biological activities. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to develop a mathematical equation that relates a subset of these descriptors to the observed activity. nih.govrsc.org

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Oxazole Derivatives

| Descriptor Category | Example Descriptors | Relevance |

| Topological | Kier's molecular connectivity indices | Describes molecular branching and heteroatom content. nih.gov |

| Kier's alpha-modified shape indices | Relates to molecular shape and flexibility. nih.gov | |

| Constitutional | Molecular Weight | Influences absorption and distribution. dergipark.org.tr |

| Number of Hydrogen Bond Donors/Acceptors | Important for ligand-receptor interactions. dergipark.org.tr | |

| Quantum-Chemical | HOMO/LUMO energies | Relates to chemical reactivity and stability. rsc.org |

| Physicochemical | log P (lipophilicity) | Affects membrane permeability and solubility. dergipark.org.tr |

| Polar Surface Area (PSA) | Influences cell membrane penetration. biorxiv.org |

Predictive Modeling of Biological Activity

Predictive modeling of biological activity is a key application of QSAR. By establishing a statistically significant relationship between molecular descriptors and biological activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govresearchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby saving time and resources.

For instance, QSAR models have been developed for various oxazole derivatives to predict their potency as antibacterial and antitubercular agents. researchgate.netdergipark.org.tr These models help in identifying the key structural features that are either beneficial or detrimental to the desired biological activity. For example, a QSAR study on a series of 5-amino-2-mercapto-1,3,4-thiadiazole derivatives, which share some structural similarities with this compound, revealed that the presence of an amide function near a sulfonamide group was a prime requirement for better inhibition of MMPs. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques. nih.gov This typically involves dividing the dataset into a training set for model development and a test set for external validation. dergipark.org.tr A reliable QSAR model should not only fit the training set data well but also accurately predict the activities of the compounds in the test set. nih.gov The success of these models provides meaningful guidance for the further exploration and design of highly active therapeutic agents. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is instrumental in understanding the molecular basis of ligand-protein interactions and in predicting the binding affinity of a ligand for its target. nih.govu-strasbg.fr

Ligand-Protein Interactions

In the context of this compound derivatives, molecular docking studies have been employed to elucidate their binding modes within the active sites of various protein targets. researchgate.net These studies provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding of the ligand. biorxiv.orgresearchgate.net

For example, docking studies of oxazolyl-pyrimidine derivatives with the CYP121 enzyme from Mycobacterium tuberculosis have shown favorable binding interactions, suggesting a potential mechanism for their antitubercular activity. researchgate.net Similarly, docking simulations of sulfonamide-containing oxazole derivatives with COX-2 have revealed strong interactions between the sulfonamide group and key residues like Arg120 in the enzyme's active site. vulcanchem.com

The analysis of these interactions is crucial for structure-based drug design. By understanding how a ligand binds to its target, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For instance, if a hydrogen bond is identified as a key interaction, modifications can be made to the ligand to strengthen this bond, potentially leading to a more potent inhibitor.

Prediction of Binding Affinity

A key output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). dergipark.org.trvulcanchem.com While these scoring functions are generally good at predicting the binding pose, their accuracy in predicting the absolute binding affinity can vary. u-strasbg.fr However, they are very useful for ranking a series of compounds in terms of their predicted affinity for a particular target. nih.gov

In several studies involving oxazole derivatives, molecular docking has been used to predict the binding affinities of newly designed compounds. researchgate.netrsc.orgdergipark.org.tr For example, a study on novel pyrazole-substituted oxazole derivatives used molecular docking to predict their antitubercular potency. dergipark.org.tr The results of these predictions can then be used to prioritize compounds for synthesis and experimental testing. It is important to note that the predicted binding affinities are theoretical estimates and should ideally be validated by experimental binding assays. u-strasbg.fr

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In addition to predicting biological activity, computational methods are also widely used to predict the ADMET properties of drug candidates. scbdd.com A favorable ADMET profile is crucial for the success of a drug in clinical trials. In silico ADMET prediction allows for the early identification of potential liabilities, such as poor absorption or high toxicity, which can then be addressed through chemical modification. dergipark.org.tr

Several online tools and software packages are available for ADMET prediction, such as ADMETlab and ADMET-AI. scbdd.comgreenstonebio.com These tools use various models to predict a wide range of properties, including:

Absorption: Caco-2 permeability, human intestinal absorption. vulcanchem.comscbdd.com

Distribution: Blood-brain barrier penetration, plasma protein binding. dergipark.org.tr

Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4). vulcanchem.com

Excretion: Renal clearance.

Toxicity: Hepatotoxicity, mutagenicity, cardiotoxicity. vulcanchem.comfarmaciajournal.com

For derivatives of this compound, in silico ADMET predictions have been used to assess their drug-like properties. researchgate.net For example, studies on oxazolyl-pyrimidines and pyrazole-substituted oxazoles have shown that these compounds are predicted to have good oral bioavailability and low toxicity, making them promising candidates for further development. researchgate.netdergipark.org.tr

Table 2: Representative In Silico ADMET Predictions for an Oxazole Derivative

| ADMET Property | Predicted Value/Classification | Implication |

| Caco-2 Permeability | High (e.g., Papp = 22 x 10-6 cm/s) | Good potential for oral absorption. vulcanchem.com |

| Blood-Brain Barrier | Negligible penetration | Reduced potential for central nervous system side effects. dergipark.org.tr |

| CYP3A4 Metabolism | Predominant | Potential for drug-drug interactions. vulcanchem.com |

| Hepatotoxicity | Low risk (e.g., LD50 = 1200 mg/kg in rats) | Favorable safety profile. vulcanchem.com |

Solvent Effect Modeling

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. springernature.com Solvent effect modeling aims to understand and predict these effects using computational methods. These models can range from simple continuum models, which treat the solvent as a polarizable medium, to more complex explicit solvent models, where individual solvent molecules are included in the calculation. springernature.comuregina.ca

The study of solvent effects is important for understanding the chemical behavior of this compound and its derivatives, particularly in the context of their synthesis and biological interactions. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can be studied using computational methods to understand solute-solvent interactions. su.edu.ly

For amine-based compounds, solvent effects are particularly important in the context of their interactions with polar molecules like water. uregina.cafrontiersin.org Semicontinuum solvation models, which combine a small number of explicit solvent molecules with a continuum model, have been shown to be effective in modeling reactions involving aqueous amines. uregina.ca These models can provide insights into how hydrogen bonding with the solvent can stabilize charged intermediates and transition states, thereby affecting reaction mechanisms and rates. uregina.ca While specific solvent effect modeling studies on this compound were not found, the general principles and methods are applicable to this class of compounds.

Biological and Pharmacological Research of 5 Methyloxazol 2 Amine Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 5-methyloxazol-2-amine derivatives has been explored against a range of pathogenic bacteria and fungi. These studies reveal that structural modifications to the core molecule can lead to potent antimicrobial agents.

Derivatives of this compound have shown notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and tested for their ability to inhibit DNA gyrase, a crucial bacterial enzyme. nih.gov One compound in this series, 3k , demonstrated strong inhibitory activity against the DNA gyrase of both S. aureus and B. subtilis, with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov This correlated with potent antibacterial activity, with compound 3k showing a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL against B. subtilis, which was more effective than the standard antibiotic penicillin. nih.gov

In another study, various oxazole-2-amine analogs were evaluated for their antibacterial properties. The compounds (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine and (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine exhibited excellent activity against both S. aureus and Escherichia coli. mdpi.com Additionally, a novel series of rhodanine-based amide derivatives were prepared and tested against several pathogenic bacteria. oatext.com While some compounds showed moderate growth inhibitory effects against all tested bacteria, compounds 5b , 5c , and 5h displayed good activity specifically against Gram-positive bacteria, including S. aureus and B. subtilis. oatext.com The enhanced potency against Gram-positive species is often attributed to differences in the bacterial cell wall structure. oatext.com

Furthermore, a study on 1,2-diazine and 1,2,4-triazine (B1199460) derivatives revealed that compound 16 had the highest antibacterial activity against Staphylococcus aureus and Bacillus subtilis. ajchem-a.com Similarly, compound 7 also showed high activity against S. aureus, and compound 3 was highly effective against B. subtilis. ajchem-a.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| 3k | Staphylococcus aureus DNA gyrase | IC₅₀: 0.15 µg/mL | nih.gov |

| 3k | Bacillus subtilis DNA gyrase | IC₅₀: 0.25 µg/mL | nih.gov |

| 3k | Bacillus subtilis | MIC: 0.78 µg/mL | nih.gov |

| (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine | Staphylococcus aureus | Excellent Activity | mdpi.com |

| (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine | Staphylococcus aureus | Excellent Activity | mdpi.com |

| Compound 16 | Staphylococcus aureus | High Activity | ajchem-a.com |

| Compound 7 | Staphylococcus aureus | High Activity | ajchem-a.com |

| Compound 16 | Bacillus subtilis | High Activity | ajchem-a.com |

| Compound 3 | Bacillus subtilis | High Activity | ajchem-a.com |

The investigation into this compound derivatives has also extended to their potential as antifungal agents. These compounds have shown efficacy against various fungal pathogens. For instance, a study of 1,2-diazine and 1,2,4-triazine derivatives showed that compounds 3, 4, 6, 7, 12, 13, and 16 exhibited very strong antifungal activity against Candida. ajchem-a.com

In a separate study, newly synthesized pyrazolone (B3327878) derivatives, specifically 5-Pyrazolone 1,3,4-oxadiazole (B1194373) sulfonyl phosphonates, were tested for their antimicrobial properties and showed potent activity against both bacteria and fungi, including Aspergillus niger and Candida albicans. medwinpublishers.com Another research effort focused on the synthesis of phenyl(2H-tetrazol-5-yl)methanamine derivatives, with compound 3 demonstrating good antifungal activity against C. albicans at a concentration of 500 μg/ml and against A. niger at 750 μg/ml. nih.gov

Furthermore, research on streptochlorin (B611036) derivatives containing a nitrile group has been conducted. mdpi.com These compounds were evaluated for their antifungal activity, adding to the body of evidence supporting the potential of oxazole-containing structures in antifungal drug discovery.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Series | Target Organism | Activity | Reference |

|---|---|---|---|

| Compounds 3, 4, 6, 7, 12, 13, 16 | Candida | Very Strong Activity | ajchem-a.com |

| 5-Pyrazolone 1,3,4-oxadiazole sulfonyl phosphonates | Aspergillus niger, Candida albicans | Potent Activity | medwinpublishers.com |

| Compound 3 (phenyl(2H-tetrazol-5-yl)methanamine derivative) | Candida albicans | Good Activity (500 μg/ml) | nih.gov |

| Compound 3 (phenyl(2H-tetrazol-5-yl)methanamine derivative) | Aspergillus niger | Good Activity (750 μg/ml) | nih.gov |

Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular agents, showing activity against Mycobacterium tuberculosis (Mtb), including the H37Rv strain.

A series of oxazolyl-pyrimidine compounds were synthesized and evaluated for their antitubercular activity against Mtb H37Rv. researchgate.net Among these, 4-(4-chlorophenyl)-6-(2-(4-chlorophenyl)-5-methyloxazol-4-yl)pyrimidin-2-amine demonstrated the highest potency with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml. researchgate.net

In another study, novel N′-([2-aryl-5-methyl-1,3-oxazole-4-yl]methylene)isonicotino/nicotino hydrazides were prepared. Two derivatives, 10c and 10i , displayed the highest antitubercular activity with a MIC of 1.56 μg/mL against Mtb H37Rv. researchgate.net

Furthermore, research on imidazole-thiosemicarbazide derivatives identified several compounds with anti-Mtb activity. mdpi.com Compounds ITD-20 and ITD-30 had MIC values of 31.25 µg/mL, while ITD-13 was the most potent with an MIC of 15.62 μg/mL against Mtb H37Rv. mdpi.com

**Table 3: Antitubercular Activity of Selected this compound Derivatives against *Mtb H37Rv***

| Compound/Derivative | MIC (µg/mL) | Reference |

|---|---|---|

| 4-(4-chlorophenyl)-6-(2-(4-chlorophenyl)-5-methyloxazol-4-yl)pyrimidin-2-amine | 3.12 | researchgate.net |

| 10c (N′-([2-aryl-5-methyl-1,3-oxazole-4-yl]methylene)isonicotino hydrazide) | 1.56 | researchgate.net |

| 10i (N′-([2-aryl-5-methyl-1,3-oxazole-4-yl]methylene)nicotino hydrazide) | 1.56 | researchgate.net |

| ITD-13 (imidazole-thiosemicarbazide derivative) | 15.62 | mdpi.com |

| ITD-20 (imidazole-thiosemicarbazide derivative) | 31.25 | mdpi.com |

| ITD-30 (imidazole-thiosemicarbazide derivative) | 31.25 | mdpi.com |

Antifungal Activity.

Anticancer Activity Studies

The anticancer potential of this compound derivatives has been a significant area of investigation, with studies demonstrating their ability to inhibit the growth of various cancer cell lines and interfere with processes like angiogenesis.

Derivatives of this compound have shown promising cytotoxic activity against several human cancer cell lines.

A series of dihydrotriazine derivatives with 5-aryloxypyrazole moieties were designed and evaluated for their anticancer activities. nih.gov Most of these compounds showed potent antiproliferative effects against three human cancer cell lines: SGC-7901, HepG-2, and MCF-7. nih.gov Compound 10e was particularly effective against HepG-2 cells, with an IC₅₀ value of 2.12 µM. nih.gov Further investigation revealed that this compound induced apoptosis and autophagy in HepG-2 cells. nih.gov

In another study, novel 2-phenazinamine derivatives were synthesized and tested against a panel of cancer cell lines. nih.gov Compound 4 , 2-chloro-N-(phenazin-2-yl)benzamide, exhibited a potent anticancer effect against both K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells, with its activity being comparable to the chemotherapy drug cisplatin. nih.gov

The anticancer activity of chrysin (B1683763) derivatives has also been explored. mdpi.com Compounds 6 and 7 showed anticancer activity against tested cell lines with IC₅₀ values ranging from 1.56 µM to 33.5 µM. mdpi.com Both compounds were most active against the colon cancer cell line HCT116. mdpi.com Notably, compound 7 was almost four times more active against the HepG2 cell line than compound 6 . mdpi.com

Table 4: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 10e (dihydrotriazine derivative) | HepG-2 | 2.12 µM | nih.gov |

| Compound 4 (2-phenazinamine derivative) | HepG2 | Comparable to cisplatin | nih.gov |

| Compound 7 (chrysin derivative) | HepG2 | ~4x more active than compound 6 | mdpi.com |

| Compound 6 (chrysin derivative) | HCT116 | Potent Activity | mdpi.com |

| Compound 7 (chrysin derivative) | HCT116 | Potent Activity | mdpi.com |

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. derpharmachemica.com Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Certain derivatives of this compound have demonstrated promising anti-angiogenic properties.

In a study utilizing the chick embryo chorioallantoic membrane (CAM) assay, oxazolone (B7731731) derivatives were evaluated for their anti-angiogenic activity. ajrconline.org It was found that these derivatives could inhibit vascular growth at a concentration of 125 nmol. ajrconline.org Specifically, compounds 14a and 14b were identified as strong inhibitors in the CAM assay with low cytotoxicity. ajrconline.org

Another study focused on the synthesis of 1,2,4-triazine and pyrrolidin-2-one derivatives and their evaluation for anti-angiogenic activity, also using the CAM assay. derpharmachemica.com Compounds 2b , 2c , and 4d showed the most potent anti-angiogenic activity, with scores of 1.9, 1.8, and 1.8 respectively, which were comparable to the reference compound SU4312 (score of 1.91). derpharmachemica.com These compounds were also found to significantly inhibit tumor cell-induced angiogenesis. derpharmachemica.com

Furthermore, a newly synthesized compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide , was investigated for its anti-angiogenic activity using an ex vivo rat aorta model. nih.gov This compound demonstrated significant anti-angiogenic effects with an IC₅₀ of 15.4 µg/mL. nih.gov

Table 5: Anti-angiogenic Activity of Selected this compound Derivatives

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| 14a (oxazolone derivative) | CAM Assay | Strong inhibitor (125 nmol) | ajrconline.org |

| 14b (oxazolone derivative) | CAM Assay | Strong inhibitor (125 nmol) | ajrconline.org |

| 2b (1,2,4-triazine derivative) | CAM Assay | Anti-angiogenic score: 1.9 | derpharmachemica.com |

| 2c (1,2,4-triazine derivative) | CAM Assay | Anti-angiogenic score: 1.8 | derpharmachemica.com |

| 4d (pyrrolidin-2-one derivative) | CAM Assay | Anti-angiogenic score: 1.8 | derpharmachemica.com |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat Aorta Model | IC₅₀: 15.4 µg/mL | nih.gov |

Inhibition of Cancer Cell Lines (e.g., HepG-2, OVCAR-3, CAOV3).

Anti-inflammatory Activity

Derivatives of 2-aminooxazole have been a subject of interest for their anti-inflammatory properties. nih.gov Research into this class of compounds has revealed their potential to act as inhibitors of enzymes involved in the inflammatory cascade. For instance, certain N-aryl-5-aryloxazol-2-amine derivatives have been synthesized and evaluated as 5-lipoxygenase (5-LOX) inhibitors, an enzyme crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators. While the broader class of 2-aminooxazoles shows promise, specific studies on this compound derivatives highlight their potential. For example, some quinazoline (B50416) derivatives incorporating a methyloxazole moiety have been investigated for their anti-inflammatory effects. nih.gov A series of 5-thiazol-based thiazolidinone derivatives were also evaluated, with some compounds showing better anti-inflammatory activity than the standard drug indomethacin. brieflands.com These studies suggest that the oxazole (B20620) ring system is a valuable pharmacophore for the development of new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Related Oxazole Derivatives

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| N-Aryl-5-aryloxazol-2-amine derivatives | 5-Lipoxygenase (5-LOX) inhibition | Show potential as 5-LOX inhibitors. | nih.gov |

| 4-Amino quinazoline derivatives | Carrageenan-induced paw edema | Some compounds showed high anti-inflammatory activity compared to indomethacin. | nih.gov |

| 5-Thiazol-based thiazolidinone derivatives | Carrageenan-induced mouse paw edema | Several derivatives exhibited moderate to good anti-inflammatory activity, with some outperforming indomethacin. | brieflands.com |

Antiviral Activity (e.g., RSV polymerase inhibition, anti-HIV)

The oxazole scaffold is present in various compounds investigated for antiviral activity. While direct research on this compound derivatives is not extensively detailed in the provided context, related structures have shown promise against several viruses.

Respiratory Syncytial Virus (RSV): Research into RSV inhibitors has identified molecules that target the viral RNA-dependent RNA polymerase. nih.gov For instance, a nucleoside analog, ALS-8112 (2'-fluoro-4'-chloromethyl-cytidine), and its prodrug ALS-8176, have been shown to inhibit RSV replication by targeting the viral polymerase. nih.govfrontiersin.org Although not a this compound derivative, this highlights the strategy of targeting the RSV polymerase. Other studies have reported on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent RSV inhibitors. nih.gov A series of 3-alkynyl-5-aryl-7-aza-indoles have also been evaluated, with some derivatives showing promising anti-RSV activity. ajol.info

Anti-HIV Activity: Oxazolone derivatives have been explored for their potential anti-HIV activity. ajrconline.orgnih.gov In an effort to create multifunctional inhibitors of HIV-1 reverse transcriptase, dimers combining a 2',3'-dideoxynucleoside (ddN) like AZT with a non-nucleoside reverse transcriptase inhibitor (NNRTI) such as TSAO-T were synthesized. ajol.info These dimer compounds demonstrated inhibitory activity against HIV-1. ajol.info Specifically, [TSAO-T]-(CH2)n-[AZT] dimers were markedly inhibitory, and replacing AZT with thymidine (B127349) also resulted in potent anti-HIV-1 activity. ajol.info However, these dimers were generally less potent than their parent compounds. ajol.info

Table 2: Antiviral Activity of Related Heterocyclic Compounds

| Compound Class | Virus | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| ALS-8112 / ALS-8176 | RSV | RSV Polymerase Inhibition | Potent inhibition of RSV replication. nih.govfrontiersin.org | |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | RSV | RSV Replication Inhibition | Several compounds showed potent anti-RSV activity with low cytotoxicity. nih.gov | |

| [TSAO-T]-(CH2)n-[AZT] dimers | HIV-1 | Reverse Transcriptase Inhibition | Markedly inhibitory to HIV-1, with potency decreasing as the methylene (B1212753) spacer length increases. ajol.info |

Antidiabetic Activity (e.g., acetyl-CoA carboxylase inhibitors)

Acetyl-CoA carboxylase (ACC) has emerged as a significant target for the development of therapeutics for metabolic diseases, including type 2 diabetes. nih.gov ACC inhibitors are being investigated for their ability to reduce fatty acid synthesis and stimulate fatty acid oxidation. nih.gov Both ACC1 and ACC2 isoforms are targets for drug discovery. researchgate.net While specific this compound derivatives as ACC inhibitors are not detailed in the provided search results, the broader class of ACC inhibitors includes various chemical scaffolds. rasayanjournal.co.in For example, the liver-directed dual ACC1/ACC2 inhibitor PF-05221304 has been shown to improve multiple pathogenic factors of nonalcoholic steatohepatitis (NASH) in experimental models. researchgate.net The development of N-substituted bipiperidylcarboxamide ACC inhibitors has also been reported to reduce malonyl-CoA concentrations and inhibit fatty acid synthesis. researchgate.net A recombinant yeast screen has been developed to identify new inhibitors of human ACC2, leading to the discovery of new drug chemotypes. acs.org

Table 3: Research on Acetyl-CoA Carboxylase (ACC) Inhibitors for Antidiabetic Potential

| Inhibitor/Compound Class | Target | Therapeutic Potential | Key Findings | Reference |

|---|---|---|---|---|

| PF-05221304 | ACC1/ACC2 | Nonalcoholic steatohepatitis (NASH) | Reduced steatosis, inflammation, and fibrosis in preclinical models. researchgate.net | |

| N-substituted bipiperidylcarboxamides | ACC | Metabolic Syndrome | Reduced tissue malonyl-CoA and fatty acid synthesis, increased fatty acid oxidation. researchgate.net | |

| Various small molecules | ACC2 | Obesity | A recombinant yeast screen identified new specific inhibitors of human ACC2. acs.org |

Neurological Activity (e.g., anticonvulsant, sedative, CNS depressant)

Derivatives containing oxazole and related heterocyclic cores have been investigated for their effects on the central nervous system (CNS).

Anticonvulsant Activity: Oxazolone derivatives have been reported to possess anticonvulsant properties. ajrconline.orgnih.govnih.gov A study on novel thiazole (B1198619) substituted oxazole derivatives showed that some compounds exhibited anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. medcraveonline.com Specifically, 4-(4-(2-(substituted benzylidene amino)thiazol-4-yl)benzylidene)-2-methyloxazol-5(4H)-one derivatives were synthesized and evaluated. medcraveonline.com Furthermore, some 2,3-benzodiazepine derivatives, which are AMPA/kainate receptor antagonists, have shown protective action against various experimentally induced seizures. nih.gov

Sedative and CNS Depressant Activity: Certain oxazolone derivatives have been associated with sedative and CNS depressant activities. ajrconline.orgnih.gov For instance, some 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives, which are structurally related to methaqualone, have demonstrated more potent CNS depressant activities than their parent compounds. scienceandtechnology.com.vn Additionally, phthalides and their derivatives have been studied for their sedative and spasmolytic activities. The synthesis of certain 5-(2-substituted alkyl)-2-oxazolidinones has also been explored in the context of their CNS depressant activity.

Table 4: Neurological Activity of Related Heterocyclic Derivatives

| Compound Class | Activity | Model/Target | Key Findings | Reference |

|---|---|---|---|---|

| Thiazole substituted oxazole derivatives | Anticonvulsant | MES and scPTZ models | Some derivatives showed anticonvulsant effects. medcraveonline.com | |

| 2,3-Benzodiazepines | Anticonvulsant | Various seizure models | Protective against audiogenic, MES-, and PTZ-induced seizures. nih.gov | |

| 2-(Fluoromethyl)-3-aryl-4(3H)-quinazolinones | CNS Depressant | General CNS activity screening | More potent CNS depressant activity compared to parent compounds. scienceandtechnology.com.vn | |

| 5-(2-Substituted alkyl)-2-oxazolidinones | CNS Depressant | General CNS activity screening | Investigated for tranquilizing and CNS depressant effects. |

Enzyme Inhibition (e.g., Monoacylglycerol Lipase (B570770) (MAGL) and Fatty Acid Amide Hydrolase (FAAH) inhibitors)

The endocannabinoid system, which includes the enzymes Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH), is a key target for therapeutic intervention in various conditions, including pain and inflammation.

Monoacylglycerol Lipase (MAGL) Inhibition: Derivatives of 2-methyloxazol-5(4H)-one have been identified as a promising scaffold for the development of selective and reversible MAGL inhibitors. nih.gov A series of terphenyl-2-methyloxazol-5(4H)-one derivatives were designed and synthesized, leading to the identification of potent and reversible MAGL inhibitors. scienceandtechnology.com.vn One particular compound, 20b, demonstrated an IC50 of 348 nM with good selectivity over FAAH. scienceandtechnology.com.vn Another study on 4-aryliden-2-methyloxazol-5(4H)-one-based compounds also highlighted this scaffold for developing selective MAGL inhibitors, with compound 16b showing a 69-fold selectivity for MAGL over FAAH.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: While many of the oxazolone-based compounds showed higher selectivity for MAGL, they also exhibited inhibitory activity against FAAH, albeit at higher concentrations. For example, in the study of 4-aryliden-2-methyloxazol-5(4H)-one derivatives, the tested compounds displayed IC50 values for FAAH in the micromolar range. The development of reversible competitive α-ketoheterocycle inhibitors has also been a focus, with compounds like OL-135 showing high potency and selectivity for FAAH.

Table 5: Inhibition of MAGL and FAAH by this compound Derivatives and Related Compounds

| Compound Scaffold | Target Enzyme | IC50 Values | Key Findings | Reference |

|---|---|---|---|---|

| Terphenyl-2-methyloxazol-5(4H)-one | MAGL | Compound 20b: 348 nM | Potent and reversible MAGL inhibitor with good selectivity. scienceandtechnology.com.vn | |

| 4-Aryliden-2-methyloxazol-5(4H)-one | MAGL | Compound 16b: 1.6 µM | 69-fold selectivity for MAGL over FAAH. | |

| 4-Aryliden-2-methyloxazol-5(4H)-one | FAAH | Compound 16b: 111 µM | Weaker inhibition of FAAH compared to MAGL. | |

| α-Ketoheterocycles (e.g., OL-135) | FAAH | Ki = 4.7 nM | Potent and selective FAAH inhibitor. |

Ferroptosis Inhibition

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Inhibitors of ferroptosis are being investigated for their therapeutic potential in diseases where this process is implicated, such as neurodegenerative diseases and acute respiratory distress syndrome. medcraveonline.com

Research has led to the development of oxazole-based ferroptosis inhibitors. medcraveonline.com Based on the 5-methyl-oxazol-2-yl scaffold, a series of compounds were synthesized and evaluated. medcraveonline.com These compounds act as lipophilic radical trapping antioxidants to block lipid peroxidation. medcraveonline.com By modulating the lipophilicity through changes in the ring structure attached to the core, researchers aimed to optimize the properties of these inhibitors. medcraveonline.com One compound from a related oxazol-5-yl series, compound 96 (UAMC-4821), emerged as a particularly promising candidate due to its high activity, favorable CNS multiparameter optimization (MPO) score, good solubility, and stability. medcraveonline.com

Table 6: Oxazole-Based Ferroptosis Inhibitors

| Compound Scaffold | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 5-Methyl-oxazol-2-yl derivatives | Lipophilic radical trapping antioxidant | Synthesized and evaluated for ferroptosis inhibition. medcraveonline.com | |

| Oxazol-5-yl derivatives | Lipophilic radical trapping antioxidant | Compound 96 (UAMC-4821) showed high potency, good solubility, and stability. medcraveonline.com |

Structure-Activity Relationship (SAR) Analysis

The systematic investigation of how chemical structure relates to biological activity is crucial for optimizing lead compounds. Several studies on this compound derivatives and related compounds have included SAR analyses.

For the 4-aryliden-2-methyloxazol-5(4H)-one series of MAGL inhibitors, SAR studies revealed the importance of the 2-methyl-4-methyleneoxazol-5(4H)-one ring for enzyme interaction. Opening of the oxazolone ring resulted in a significant loss of MAGL inhibitory activity. nih.gov The nature of the aromatic substituent at the 4-position was also found to be critical, with biphenyl (B1667301) derivatives showing potent activity.

In the development of anticonvulsant thiazole substituted oxazole derivatives, SAR analysis indicated that the nature and position of the substituent on the benzylidene ring influence the activity. brieflands.com

For FAAH inhibitors with an α-ketoheterocycle core, SAR studies showed that conformational constraints in the acyl side chain could enhance potency. An enantiomeric selectivity was observed, with the (S)-enantiomers being significantly more potent.

In the context of antiviral activity, SAR studies of 3-alkynyl-5-aryl-7-aza-indoles showed that while a variety of structural motifs were tolerated at one position, others led to a complete loss of anti-RSV activity. ajol.info

Table 7: Summary of Key Structure-Activity Relationship (SAR) Findings